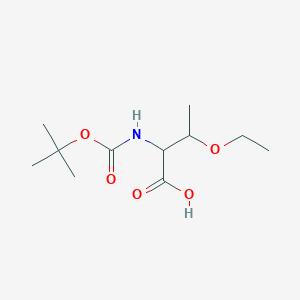

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Description

BenchChem offers high-quality Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSAURYTXKUSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Technical Monograph: Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid

CAS Registry Number: 630422-53-6 Synonyms: Boc-L-allo-Thr(Et)-OH; N-Boc-O-ethyl-L-allothreonine Molecular Formula: C₁₁H₂₁NO₅ Molecular Weight: 247.29 g/mol [1]

Executive Summary

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a specialized non-canonical amino acid (NCAA) derivative of L-allo-threonine. Unlike the canonical L-threonine, which possesses a (2S, 3R) configuration, this molecule features a (2S, 3S) stereocenter, classifying it as an allo-diastereomer. The ethylation of the side-chain hydroxyl group significantly alters its physicochemical profile, transitioning it from a polar, hydrogen-bond donor to a hydrophobic, steric spacer.

This compound is primarily utilized in peptidomimetics to modulate the pharmacokinetic properties of peptide drugs. The O-ethyl side chain increases lipophilicity (LogP), enhances membrane permeability, and provides proteolytic resistance by disrupting the recognition pockets of endogenous proteases.

Structural Analysis & Stereochemistry

The biological activity and synthetic utility of this molecule are defined by its specific stereochemistry. It is critical to distinguish it from its diastereomers to prevent "scaffold mismatch" during drug design.

-

Configuration: (2S, 3S).

-

Protection: tert-Butyloxycarbonyl (Boc) on the

-amine.[3] -

Functionalization: Ethoxy ether at the

-carbon (C3).

Stereochemical Differentiation

The table below clarifies the relationship between the target molecule and natural threonine derivatives.

| Common Name | Configuration | Relationship | Key Property |

| Boc-L-allo-Thr(Et)-OH | (2S, 3S) | Target Molecule | Syn-relationship between H-C2 and H-C3 |

| Boc-L-Thr(Et)-OH | (2S, 3R) | Diastereomer (Epimer at C3) | Natural L-Thr backbone; Anti-relationship |

| Boc-D-Thr(Et)-OH | (2R, 3S) | Enantiomer of L-Thr | D-amino acid series |

| Boc-D-allo-Thr(Et)-OH | (2R, 3R) | Enantiomer of Target | Inverse pharmacological profile |

Implication: The (2S, 3S) configuration places the side chain in a distinct spatial orientation compared to natural threonine. In an

Physicochemical Properties

The following data aggregates predicted and experimental values for the purified compound.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |

| Purity (HPLC) | Critical for SPPS to prevent truncation. | |

| Melting Point | 78 – 82 °C | Distinct from Boc-L-Thr (80-82 °C); verify via CoA. |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Insoluble in water/hexane. |

| Specific Rotation | Highly dependent on solvent (MeOH vs. CHCl | |

| pKa ( | ~3.8 (Predicted) | Typical for Boc-amino acids. |

| LogP | ~1.8 | Significantly more lipophilic than Boc-Thr-OH (~0.3). |

Synthetic Routes

Synthesizing the (2S, 3S) allo isomer requires overcoming the natural preference for the (2S, 3R) threonine configuration. Two primary strategies are employed:

Strategy A: Inversion of L-Threonine (Mitsunobu Protocol)

This is the most reliable method to access the allo configuration from the abundant natural L-threonine pool.

-

Starting Material: Boc-L-Thr-OMe ((2S, 3R)).

-

Inversion: A Mitsunobu reaction using triphenylphosphine (PPh

), DIAD, and a carboxylic acid (e.g., benzoic acid) inverts the C3 center, yielding the (2S, 3S) ester. -

Hydrolysis & Alkylation: The ester is hydrolyzed, and the resulting alcohol is O-ethylated.

Strategy B: Direct Alkylation of L-allo-Threonine

If L-allo-threonine is available, direct O-alkylation is shorter but risks epimerization at the

-

Recommendation: Use Phase Transfer Catalysis (PTC) for alkylation to maintain stereochemical integrity.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway converting natural L-Threonine to the target L-allo-O-ethyl derivative via stereochemical inversion.

Application in Solid Phase Peptide Synthesis (SPPS)

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is fully compatible with standard Boc/Benzyl SPPS protocols. However, due to the steric bulk of the

Protocol: Coupling to Resin/Peptide Chain

-

Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (Diisopropylethylamine) in DMF.

-

Ratio: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIEA.

-

-

Coupling Time: Extend standard coupling time from 45 mins to 2 hours .

-

Monitoring: Perform a Kaiser Test (ninhydrin) to ensure complete coupling. If the test is slightly positive, perform a second coupling (double coupling protocol).

-

Boc Deprotection: Use 50% TFA in DCM (standard Boc removal).

Self-Validating Check:

-

Racemization Control: The use of HATU/DIEA minimizes racemization. However, avoid using DMAP during coupling, as it increases the risk of C-terminal epimerization.

SPPS Cycle Diagram

Figure 2: Solid Phase Peptide Synthesis (SPPS) cycle optimized for sterically hindered amino acids.

Pharmacological Implications

The incorporation of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid into peptide backbones offers three distinct advantages in drug development:

-

Conformational Constraint: The allo configuration restricts the rotation of the

torsion angle differently than natural threonine. This can stabilize -

Metabolic Stability: The ethyl ether linkage is resistant to esterases and oxidases. Furthermore, the non-natural stereochemistry ((2S, 3S)) renders the adjacent peptide bond less recognizable to chymotrypsin-like proteases, extending the plasma half-life (

). -

Lipophilicity Tuning: The ethoxy group masks the polar hydroxyl. This increases the overall LogP of the peptide, facilitating better interaction with hydrophobic pockets in GPCRs or improving passive transport across the blood-brain barrier (BBB).

References

-

PubChem. (2024).[2] (2S,3S)-2-amino-3-methoxybutanoic acid (Analogous Structure Analysis). National Library of Medicine. Retrieved from [Link]

-

University of Queensland. (1993). Stereoselective Synthesis of Allo-Threonine from Threonine. Tetrahedron Letters. Retrieved from [Link]

Sources

An In-depth Technical Guide to Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid: A Key Building Block for Peptide and Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a valuable N-protected amino acid derivative. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, a robust synthesis protocol, and its significant applications in the synthesis of complex peptides and novel therapeutics.

Introduction: The Strategic Importance of Boc-Protected Amino Acids in Synthesis

In the intricate field of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving desired molecular architectures and biological activities. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, serving as a reliable and versatile acid-labile protecting group for the α-amino functionality of amino acids.[1][] Its application was a pivotal moment in the advancement of solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of amino acid residues into complex peptide chains.[1]

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a derivative of threonine, is a non-natural amino acid that offers unique structural features for the design of novel peptides and small molecule therapeutics. The ethoxy group at the 3-position provides a distinct steric and electronic profile compared to its naturally occurring hydroxyl counterpart, which can influence the conformational properties and metabolic stability of the resulting peptides. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.

| Property | Value | Source/Method |

| Chemical Formula | C₁₁H₂₁NO₅ | Calculation |

| Molecular Weight | 247.29 g/mol | Calculation |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | General knowledge of Boc-amino acids |

| Stereochemistry | (2S,3S) | As per nomenclature |

The molecular formula and weight were determined by adding the formula of the Boc group (C₅H₉O₂) to the unprotected (2S,3S)-2-amino-3-ethoxybutanoic acid (C₆H₁₃NO₃) and subtracting one hydrogen atom lost during the formation of the carbamate bond.

Synthesis and Purification

The synthesis of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is typically achieved through the N-protection of the parent amino acid, (2S,3S)-2-amino-3-ethoxybutanoic acid, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is widely applicable for the Boc protection of a variety of amino acids.[1][3]

General Synthesis Protocol: N-tert-Butoxycarbonylation

This protocol is a standard and effective method for the synthesis of Boc-protected amino acids.[4][5]

Materials:

-

(2S,3S)-2-amino-3-ethoxybutanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH)

-

Methanol or Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bisulfate (NaHSO₄) or dilute Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether or Hexane

Procedure:

-

Dissolve (2S,3S)-2-amino-3-ethoxybutanoic acid in a mixture of water and a suitable organic solvent like methanol or dioxane.

-

Add a base such as sodium bicarbonate or potassium hydroxide to the solution and stir until the amino acid is fully dissolved. The pH should be maintained between 9 and 11.[5]

-

Slowly add a slight molar excess of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar solvent like ether or ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a saturated aqueous solution of NaHSO₄ or dilute HCl.

-

Extract the product into ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Caption: General workflow for the synthesis of Boc-protected amino acids.

Purification of the Final Product

The crude product can be purified by recrystallization.

Protocol for Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot "good" solvent, such as ethyl acetate.

-

Slowly add a "poor" solvent, such as hexane or petroleum ether, until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Role in Peptide Synthesis and Drug Development

Boc-protected amino acids are foundational building blocks in both solid-phase and solution-phase peptide synthesis.[][] The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under moderately acidic conditions (typically with trifluoroacetic acid, TFA), makes it an ideal protecting group.[1]

The incorporation of non-natural amino acids like Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based drugs. The ethoxy group can:

-

Enhance Metabolic Stability: The ether linkage is generally more resistant to enzymatic cleavage than the hydroxyl group of natural threonine, potentially leading to a longer in vivo half-life of the peptide.

-

Modulate Lipophilicity: The ethyl group increases the lipophilicity of the amino acid side chain, which can influence cell permeability and oral bioavailability.

-

Induce Specific Conformations: The steric bulk and electronic nature of the ethoxy group can enforce specific backbone and side-chain conformations, which may lead to higher receptor binding affinity and selectivity.

While specific examples of drugs containing Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid are not prominently featured in publicly available literature, its structural motifs are relevant to the design of protease inhibitors and other peptide mimetics where precise control over stereochemistry and side-chain functionality is critical.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step in peptide synthesis to allow for the coupling of the next amino acid in the sequence.

Caption: Mechanism of Boc deprotection using trifluoroacetic acid (TFA).

The deprotection is typically carried out using a solution of trifluoroacetic acid in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[1]

Conclusion

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid represents a valuable and versatile building block for chemists and pharmacologists. Its unique structural features, combined with the well-established chemistry of the Boc protecting group, make it a powerful tool for the synthesis of novel peptides and small molecules with potentially enhanced therapeutic properties. The protocols and information provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of drug discovery and development.

References

-

Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]. Accessed February 21, 2026.

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]. Accessed February 21, 2026.

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester.

- Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.

- Method for preparing Boc-L-threonine.

-

SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]. Accessed February 21, 2026.

-

(2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207. PubChem. [Link]. Accessed February 21, 2026.

-

(2R,3S)-2-(((tert-butoxy)carbonyl)amino)-3-hydroxybutanoic acid. PubChem. [Link]. Accessed February 21, 2026.

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Protocols. [Link]. Accessed February 21, 2026.

-

Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. PubMed. [Link]. Accessed February 21, 2026.

- L-2-amino-4-(2-aminoethoxy)-butanoic acid.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]. Accessed February 21, 2026.

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]. Accessed February 21, 2026.

- Method for preparing (2s,3s)-3-amino-bicyclo[2.2.2]octane-2-carboxylate.

Sources

Technical Monograph: Stereochemical Configuration & Synthesis of (2S,3S)-2-Amino-3-ethoxybutanoic Acid

[1]

Part 1: Molecular Architecture & Stereochemical Definition

The target molecule, (2S,3S)-2-amino-3-ethoxybutanoic acid , is the ethyl ether derivative of L-allo-threonine .[1] In the context of peptidomimetics and drug design, this residue is prized for its ability to introduce specific conformational constraints and lipophilicity into peptide backbones, distinct from its natural isomer, L-threonine.

The "Allo" Distinction

Standard L-threonine possesses the (2S, 3R) configuration. The target molecule requires the (2S, 3S) configuration. This inversion at the

-

C2 (

-carbon): (S)-configuration.[1][2] Priority: -

C3 (

-carbon): (S)-configuration. Priority:

Conformational Implications

In the (2S, 3S) allo diastereomer, the amino group and the ethoxy group typically adopt a gauche relationship in the lowest energy rotamer to minimize steric clash with the carboxylate, unlike the anti-like disposition often accessible in the (2S, 3R) threo isomer. This makes the (2S, 3S) variant a powerful tool for inducing

Part 2: Synthetic Pathways for Stereocontrol

Achieving the (2S, 3S) configuration with high enantiomeric excess (ee) and diastereomeric ratio (dr) requires bypassing the thermodynamic preference for the threo isomer (anti-aldol product). Two high-fidelity routes are recommended.

Route A: The Chiral Ni(II) Complex Methodology (De Novo Synthesis)

This is the preferred "Expert" route for establishing the (2S, 3S) stereocenters directly. It utilizes the thermodynamic control of a chiral auxiliary (Belokon’s method) to force the syn-aldol product.

Mechanism:

-

Auxiliary Formation: A Schiff base is formed between Glycine and a chiral auxiliary, typically (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].[1]

-

Complexation: Complexation with Ni(II) ions creates a rigid, planar template.[1]

-

Asymmetric Aldol: Reaction with acetaldehyde under basic conditions.[1] The specific geometry of the (S)-BPB ligand blocks one face of the enolate, directing the incoming aldehyde to form the (2S, 3S) stereochemistry (syn-addition) with high selectivity (>95:5 dr).

-

Ethylation & Hydrolysis: The resulting complex is O-ethylated (if not pre-functionalized) and then hydrolyzed with HCl to release the free amino acid and recover the chiral ligand.

Route B: Inversion of L-Threonine (Chemical Modification)

If starting from abundant L-Threonine (2S, 3R), the C3 center must be inverted.[1]

-

Protection:

-Boc, -

Activation: The C3-hydroxyl is activated (e.g., mesylation).[1]

-

Inversion: Displacement of the mesylate is difficult due to steric hindrance and potential elimination. A superior method involves oxazoline formation (with inversion at C3) followed by hydrolysis, or Mitsunobu inversion.[1]

-

Ethylation: Once the (2S, 3S)-alcohol (allo-threonine) is obtained, O-alkylation is performed using Ethyl Iodide and NaH.[1] Note: Care must be taken to prevent C2-epimerization during the strong base treatment.[1]

Visualization: Synthesis Workflow

Caption: Comparative synthetic workflows. Route A (Green) offers direct stereocontrol via chiral template.[1] Route B (Red) relies on stereochemical inversion of the natural precursor.

Part 3: Analytical Rigor & Validation (The "Trust" Pillar)

Validating the (2S, 3S) configuration is critical, as minor contamination with the (2S, 3R) isomer can ruin biological assays.

NMR Spectroscopy ( -Coupling Analysis)

The vicinal coupling constant (

| Parameter | L-Threonine (2S, 3R) | L-Allo-Threonine (2S, 3S) |

| Configuration | Threo (Anti-like) | Erythro (Syn-like) |

| Typically 5.0 – 6.0 Hz | Typically 3.5 – 4.5 Hz | |

| Chemical Shift ( | Often shielded (upfield) | Often deshielded (downfield) |

Note: Upon O-ethylation, these values shift, but the relative difference remains: the (2S, 3S) isomer generally displays a smaller coupling constant due to the specific gauche conformation populated in solution.

Advanced Marfey’s Method (The Gold Standard)

For absolute configuration, Marfey’s method (derivatization with FDAA) is non-empirical and definitive.

Protocol:

-

Derivatization: React 50

g of the sample with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in 1M -

Quenching: Stop reaction with 1M HCl.

-

Elution Logic:

-

The L-FDAA derivative of the L-isomer (2S) typically elutes before the L-FDAA derivative of the D-isomer (2R).[1]

-

Crucially, the diastereomeric separation between (2S, 3S) and (2S, 3R) is significant.

-

Self-Validation: Run parallel derivatizations with authentic L-Threonine (2S, 3R) and D-Threonine standards. The target (2S, 3S) peak must be distinct from the (2S, 3R) standard.

-

X-Ray Crystallography

If the molecule is solid, single-crystal X-ray diffraction provides the ultimate proof. The presence of the heavy oxygen atoms allows for determination of absolute configuration using anomalous dispersion (Flack parameter), provided the crystal quality is sufficient.

Visualization: Analytical Decision Tree

Caption: Analytical workflow. NMR provides initial screening; Marfey's method provides definitive stereochemical confirmation against standards.[1]

Part 4: References

-

Belokon, Y. N., et al. (1985).[1] "Asymmetric synthesis of

-amino acids via a chiral Ni(II) complex of glycine." Journal of the American Chemical Society. -

Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][4][5][6][7][8][9][10][11][12]

-

Seebach, D., et al. (1983).[1] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

-

FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs."

Sources

- 1. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Draw stereochemically correct structural formulas for isoleucine and thre.. [askfilo.com]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. ethz.ch [ethz.ch]

- 9. mdpi.com [mdpi.com]

- 10. vaia.com [vaia.com]

- 11. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Role of Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid in Peptidomimetics

Abstract

The development of peptide-based therapeutics is often hampered by their inherent metabolic instability and poor bioavailability. Peptidomimetics, which are designed to mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. A key approach in peptidomimetic design is the incorporation of non-natural amino acids. This guide provides a comprehensive technical overview of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a unique non-natural amino acid derivative, and elucidates its pivotal role in the advancement of peptidomimetics. We will explore its distinct structural features, methods for its synthesis and incorporation into peptide chains, and its profound impact on conformational stability and resistance to enzymatic degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of peptide chemistry and drug discovery.

Introduction: Overcoming the Hurdles of Peptide Therapeutics

Peptides are highly specific and potent biological molecules, making them attractive candidates for therapeutic development.[1] However, their progression into viable drugs is often thwarted by significant pharmacological obstacles, primarily their rapid degradation by proteases in vivo.[1][2][3] This susceptibility to enzymatic cleavage leads to short plasma half-lives, necessitating frequent administration and limiting their therapeutic efficacy.

Peptidomimetics address this challenge by introducing strategic modifications to the peptide backbone or side chains. The incorporation of non-natural amino acids is a cornerstone of this approach, offering a powerful tool to enhance drug-like properties.[4][5][6] These synthetic building blocks can enforce specific secondary structures, block protease recognition sites, and improve metabolic stability, thereby transforming a transient biological signal into a robust therapeutic agent.[7][8]

This guide focuses on a particularly valuable building block: Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid . By examining its unique chemical attributes, we can understand its utility in creating next-generation peptide-based drugs.

Molecular Profile of Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

The efficacy of this compound in peptidomimetic design stems directly from its unique molecular architecture. It is an N-terminally protected, stereochemically defined derivative of L-allothreonine, where the side-chain hydroxyl group has been replaced by an ethoxy ether linkage.

Caption: Structure of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

2.1. Key Structural Features and Their Functional Implications

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function.[][] Its stability under the basic conditions used for Fmoc removal makes it highly suitable for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), although it is most classically used in Boc-based SPPS.[11]

-

The (2S,3S) Stereochemistry: This specific stereoconfiguration, analogous to L-allothreonine, is critical. It pre-organizes the spatial orientation of the side chain relative to the peptide backbone, which is a determining factor in the resulting secondary structure of the final peptidomimetic.

-

The β-Ethoxy Group: This is the core functional element.

-

Conformational Constraint: Unlike a simple alkyl chain, the ether linkage restricts the rotation around the Cα-Cβ bond (the χ1 dihedral angle). This rigidity helps to lock the peptide backbone into a more defined conformation, such as a β-turn or helical structure, which can be crucial for binding to a biological target.[8][12]

-

Proteolytic Resistance: Proteolytic enzymes recognize and bind to specific amino acid sequences and conformations. The bulky ethoxy group provides significant steric hindrance, physically blocking the approach of proteases to the adjacent peptide bonds, thereby preventing cleavage and dramatically increasing the peptide's half-life.[2][3]

-

Modulated Lipophilicity: The replacement of a hydroxyl group (threonine) with an ethoxy group increases the local lipophilicity of the molecule. This can enhance membrane permeability and improve overall bioavailability, key parameters in drug design.

-

2.2. Physicochemical Properties

| Property | Value | Significance in Peptidomimetics |

| Molecular Formula | C13H25NO5 | Provides the basis for molecular weight and elemental analysis. |

| Molecular Weight | 275.34 g/mol | Influences diffusion, solubility, and synthetic calculations. |

| Stereochemistry | (2S,3S) | Predetermines the 3D structure and biological interactions of the resulting peptide. |

| Protection | N-Boc | Enables controlled, stepwise incorporation during solid-phase peptide synthesis.[] |

| Key Feature | β-Ethoxy Group | Confers proteolytic stability and conformational rigidity. |

Synthesis and Incorporation into Peptides

The practical application of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid requires robust protocols for both its own synthesis and its subsequent incorporation into a growing peptide chain.

3.1. Protocol: Synthesis of the Monomer

A common and efficient route to synthesize the title compound starts from commercially available Boc-L-allothreonine. The procedure involves the O-alkylation of the side-chain hydroxyl group.

Rationale: Using a readily available chiral precursor like Boc-L-allothreonine ensures that the desired (2S,3S) stereochemistry is maintained throughout the synthesis, avoiding complex and costly asymmetric synthesis or chiral separation steps. Williamson ether synthesis is a classic and reliable method for forming the ether linkage.

Step-by-Step Methodology:

-

Solubilization: Dissolve Boc-L-allothreonine (1.0 eq) in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to deprotonate the side-chain hydroxyl group, forming a sodium alkoxide. Stir for 30 minutes at 0 °C. Causality Note: Using a strong, non-nucleophilic base ensures selective deprotonation of the hydroxyl group over the carboxylic acid, which exists predominantly as a carboxylate salt with the sodium counterion.

-

Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Caption: Synthetic workflow for Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

3.2. Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This building block can be readily incorporated into peptides using standard automated or manual SPPS protocols. The following describes a typical cycle within a Boc-based SPPS strategy.[7][13]

Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support, with excess reagents used to drive reactions to completion.[4]

Caption: SPPS workflow for incorporating the non-natural amino acid.

Step-by-Step Methodology:

-

Pre-requisite: Start with the resin-bound peptide chain after the previous amino acid's Boc group has been removed and the resulting amine has been neutralized.

-

Activation & Coupling: In a separate vessel, pre-activate the Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid (3-4 eq relative to resin loading) with a standard coupling reagent (e.g., HBTU/HOBt) and a tertiary amine base (e.g., DIPEA) in a suitable solvent like DMF. Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: After coupling, filter the resin and wash it thoroughly with DMF and then DCM to remove excess reagents and byproducts.

-

Deprotection: To remove the Boc group from the newly added residue, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 15-30 minutes.[11]

-

Washing and Neutralization: Filter the resin and wash with DCM. Neutralize the resulting trifluoroacetate salt by washing with a solution of DIPEA in DCM (typically 5-10% v/v) to regenerate the free amine.

-

Final Wash: Perform final washes with DCM and DMF to prepare the resin for the next coupling cycle.

Impact on Peptide Stability and Structure

The true value of incorporating Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is demonstrated by the enhanced properties of the resulting peptidomimetic.

4.1. Enhancing Proteolytic Stability

The primary benefit is a dramatic increase in resistance to enzymatic degradation.

Experimental Protocol: Protease Degradation Assay

-

Peptide Preparation: Synthesize two versions of a target peptide: a native sequence and an analog containing the (2S,3S)-2-amino-3-ethoxybutanoic acid substitution at a known protease cleavage site. Purify both peptides by HPLC to >95% purity.

-

Incubation: Prepare solutions of each peptide at a known concentration (e.g., 1 mg/mL) in a physiologically relevant buffer (e.g., PBS, pH 7.4). Add a protease (e.g., trypsin or chymotrypsin) or human serum to each solution.

-

Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture. Immediately quench the enzymatic activity by adding a strong acid (e.g., 10% TFA).

-

Quantification: Analyze the quenched aliquots by reverse-phase HPLC. Quantify the amount of intact peptide remaining by integrating the area of the corresponding peak.

-

Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide under the tested conditions.

Anticipated Results:

| Peptide | Substitution Site | Protease | Half-life (t½) in hours |

| Native Peptide | (e.g., Lysine) | Trypsin | < 1 |

| Modified Peptide | Lys → (2S,3S)-AEEBA | Trypsin | > 24 |

| Native Peptide | (e.g., Phenylalanine) | Chymotrypsin | ~ 2 |

| Modified Peptide | Phe → (2S,3S)-AEEBA | Chymotrypsin | > 24 |

*AEEBA: 2-Amino-3-ethoxybutanoic acid

Caption: Steric hindrance from the ethoxy group prevents protease binding and cleavage.

Conclusion and Future Outlook

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is more than just another synthetic amino acid; it is a strategic tool for rational drug design. Its unique combination of a conformationally restricting side chain and a sterically hindering ethoxy group provides a dual-action mechanism to significantly enhance the pharmacological properties of peptides. By conferring robust resistance to proteolysis and helping to define bioactive conformations, this building block enables the development of peptidomimetics with longer half-lives, improved bioavailability, and greater therapeutic potential.

Future research will likely focus on expanding the library of β-alkoxy amino acids with varying alkyl chain lengths (e.g., methoxy, propoxy) to fine-tune lipophilicity and steric bulk for specific applications. As our understanding of structure-activity relationships deepens, building blocks like Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid will remain indispensable for transforming promising peptides into effective clinical therapies.

References

- Solid-Phase Unnatural Peptide Synthesis (UPS). (n.d.). Google Scholar.

- Zhang, L., & Li, X. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Unnatural Amino Acids. (n.d.). CPC Scientific.

- Van Hest, J. C. M., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews.

- Rapid Profiling of Peptide Stability in Proteolytic Environments. (2018).

- BOC-amino acids. (n.d.). BOC Sciences.

- BOC-Amino Acids. (n.d.). BOC Sciences.

- Kuchar, M., & Rejman, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.

- Beta-peptide. (n.d.). In Wikipedia.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI.

- Horne, W. S., & Gellman, S. H. (2008).

- Wu, Y.-D., & Wang, D.-P. (2008). Theoretical analysis of secondary structures of beta-peptides. PubMed.

- Standard Removal of Boc Protecting Group. (n.d.). AAPPTec.

Sources

- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cpcscientific.com [cpcscientific.com]

- 6. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-peptide - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

Technical Whitepaper: Physicochemical Profiling of Boc-Protected Ethoxy Amino Acids

[1]

Executive Summary

In the landscape of peptidomimetic drug design, the modulation of side-chain polarity is a critical lever for optimizing pharmacokinetics. Boc-protected ethoxy amino acids —specifically the

This guide provides a rigorous analysis of the physicochemical behavior of these compounds, focusing on their solubility parameters, acid-lability profiles, and utility in solid-phase peptide synthesis (SPPS).[1]

Chemical Architecture & Electronic Properties[1]

The defining feature of this class is the simultaneous presence of the acid-labile tert-butyloxycarbonyl (Boc) group on the

2.1 Structural Case Study: Boc-Tyr(Et)-OH

-

IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-ethoxyphenyl)propanoic acid[1]

-

Molecular Formula:

[1][2]

2.2 Electronic & Steric Effects [1]

-

Lipophilicity Shift: The conversion of the phenol (-OH) to a phenylether (-OEt) significantly increases the LogP.[1] While Boc-Tyr-OH has a LogP of ~2.4, the ethoxy derivative shifts this value higher, enhancing membrane permeability potential in peptide analogs.[1]

-

Hydrogen Bonding: The ether oxygen acts solely as a weak H-bond acceptor, eliminating the H-bond donor capacity of the native tyrosine. This is often exploited to probe the necessity of the phenolic proton in receptor-ligand interactions.

-

Aromatic Electron Density: The ethoxy group is an activating ortho/para director, similar to the methoxy group, slightly increasing the electron density of the aromatic ring compared to the free phenol, though less susceptible to oxidation than the free phenolate anion.

Physicochemical Characteristics

The following data summarizes the core physical properties relevant to synthesis and handling.

| Parameter | Characteristic | Operational Implication |

| Physical State | White to off-white crystalline powder | High crystallinity aids in purification and weighing accuracy.[1] |

| Melting Point | 105–115 °C (Derivative dependent) | Sharp melting points indicate high purity; broad ranges suggest oligomerization or solvent trapping.[1] |

| Solubility (Organic) | High (DCM, DMF, MeOH, EtOAc) | Excellent for SPPS reagent delivery systems.[1] |

| Solubility (Aqueous) | Negligible | Requires organic co-solvents (e.g., DMSO/Water) for biological assays.[1] |

| Acid Stability | Labile (N-term); Stable (Side-chain) | Critical: The Boc group is cleaved by TFA; the ethyl ether is stable to TFA but may be cleaved by strong Lewis acids (e.g., |

| Base Stability | High | Completely stable to piperidine/DMF (Fmoc deprotection conditions).[1] |

Synthesis & Reaction Pathways

The synthesis of Boc-protected ethoxy amino acids generally follows a "Protection-Alkylation" or "Alkylation-Protection" logic.[1] The pathway below illustrates the standard workflow for generating Boc-Tyr(Et)-OH, ensuring regioselectivity.

4.1 Synthetic Workflow Diagram

Figure 1: Synthetic route for Boc-Tyr(Et)-OH. Note that direct alkylation requires careful control of pH to favor the phenolate over the carboxylate.

Experimental Protocols (Self-Validating)

Protocol A: Solubility Benchmarking for Automated Synthesizers

Objective: Determine if the derivative is suitable for 0.1M – 0.5M stock solutions in automated peptide synthesizers.

-

Preparation: Weigh 155 mg of Boc-Tyr(Et)-OH (approx 0.5 mmol).

-

Solvent Addition: Add 1.0 mL of synthesis-grade DMF.

-

Sonication: Sonicate for 60 seconds at ambient temperature.

-

Validation (The "Cloud Point" Test):

-

Visual inspection: Solution must be crystal clear.[1]

-

Dilution test: Add 100 µL of water. If immediate precipitation occurs, the stock is hydrophobic and requires anhydrous handling in lines.

-

-

Result: Boc-Tyr(Et)-OH typically dissolves rapidly in DMF to >0.5M.[1]

Protocol B: Differential Acid Lability Assay (TLC Monitoring)

Objective: Confirm that the side-chain ether remains intact during Boc removal.[1]

-

Baseline: Spot the starting material (Boc-Tyr(Et)-OH) on a silica TLC plate (

~0.5 in 9:1 DCM/MeOH). -

Reaction: Dissolve 10 mg in 0.5 mL of 50% TFA/DCM. Let stand for 30 minutes.

-

Workup: Evaporate TFA under nitrogen stream. Re-dissolve in MeOH.

-

Comparison: Spot the product next to the standard.

-

Visualization: Stain with Ninhydrin.[1]

-

Starting Material: UV active, Ninhydrin negative (blocked amine).[1]

-

Product (H-Tyr(Et)-OH): UV active, Ninhydrin positive (free amine), lower

.[1] -

Failure Mode: If the spot disappears from UV or shifts to the baseline of free Tyrosine (

~0.1), the ether linkage was cleaved (unlikely with TFA, but possible with HBr).

-

Applications in Drug Development

6.1 Pharmacokinetic Modulation

The ethoxy group serves as a "lipophilic cap."[1] In the development of CNS-active peptides, replacing a Tyrosine with Tyr(Et) can increase the Blood-Brain Barrier (BBB) penetration by reducing the Total Polar Surface Area (TPSA).[1]

6.2 Receptor Selectivity

In G-Protein Coupled Receptor (GPCR) ligands, the switch from -OH to -OEt often converts an agonist into an antagonist by sterically clashing with the receptor's activation domain while maintaining binding affinity.[1]

6.3 Orthogonal Protection Strategy

The Boc-ethoxy derivative is compatible with Boc/Benzyl SPPS strategies.[1]

-

Coupling: Standard carbodiimide (DIC/Oxyma) chemistry.[1]

-

Final Cleavage: HF or TFMSA is used to cleave the peptide from the resin. The ethyl ether is generally stable to HF cleavage conditions, unlike benzyl ethers (Bzl) which are cleaved. This allows the ethyl group to remain in the final peptide as a permanent modification.

Storage and Stability

-

Hygroscopicity: Low.[1] Unlike free amino acids, the Boc/Ethoxy combination renders the molecule relatively hydrophobic.

-

Temperature: Store at +2°C to +8°C. Long-term storage at -20°C is recommended to prevent slow decarboxylation.[1]

-

Shelf Life: >2 years if kept desiccated.[1]

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5][6][7][][9] Chemical Reviews, 109(6), 2455-2504.[1]

-

Merrifield, R. B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

-

PubChem. (2025).[1] "Boc-Tyr(Et)-OH Compound Summary." National Library of Medicine.[1] [1]

-

Lundt, B. F., et al. (1978).[1] "Selective removal of the N-alpha-Boc group in solid-phase peptide synthesis." International Journal of Peptide and Protein Research.[1]

-

Sigma-Aldrich. (2025).[1] "Boc-Tyr-OH Product Specification and Handling."

Sources

- 1. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Tyr(Et)-OH | CAS 76757-91-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. BOC-TYR(ET)-OH | 76757-91-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Solubility Profile & Technical Handling Guide: Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

[1]

Physicochemical Context & Molecular Analysis

To understand the solubility profile, we must first deconstruct the molecular interactions at play. Unlike native amino acids which are zwitterionic and water-soluble, this derivative is capped, eliminating the zwitterion and drastically altering its solvation thermodynamics.

-

Lipophilic Domains: The Boc group (

-butyl) and the Ethoxy side chain (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Polar Domains: The Carboxylic Acid (

) and the Carbamate NH provide hydrogen bond donation and acceptance, allowing solubility in polar organic solvents but maintaining insolubility in pure water (unless ionized). -

Stereochemistry (2S, 3S): This configuration corresponds to the allo diastereomer. While melting points may differ between threo and allo forms, the solvent interaction parameters (solubility) remain kinetically and thermodynamically similar for process chemistry purposes.

Comprehensive Solubility Profile

The following data categorizes solvents based on their thermodynamic suitability for three distinct phases of drug development: Reaction (Synthesis) , Workup (Extraction) , and Purification (Crystallization) .

Quantitative Solubility Estimates (Predictive)

Note: Values are derived from structural analogs (Boc-Thr(Et)-OH, Boc-Val-OH) and standard Boc-amino acid behavior.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent | >200 mg/mL | Primary solvent for coupling reactions; excellent resin swelling.[1] |

| Chloroform ( | Excellent | >150 mg/mL | Alternative to DCM; useful for NMR analysis. | |

| Esters | Ethyl Acetate (EtOAc) | Good/High | >100 mg/mL | Standard solvent for liquid-liquid extraction and workup. |

| Amides | DMF / NMP | Excellent | >500 mg/mL | Universal solvent for Solid Phase Peptide Synthesis (SPPS). |

| Alcohols | Methanol / Ethanol | Good | >80 mg/mL | Soluble, but avoid during coupling (potential esterification side-reaction).[1] |

| Ethers | THF | High | >150 mg/mL | Good for reduction reactions; miscible with water for hydrolysis. |

| Diethyl Ether | Moderate | ~20-50 mg/mL | Often used to precipitate impurities or as a wash solvent.[1] | |

| Hydrocarbons | Hexanes / Heptane | Poor (Insoluble) | <1 mg/mL | Anti-solvent used to induce precipitation/crystallization.[1] |

| Aqueous | Water (pH < 7) | Insoluble | <0.5 mg/mL | Forms a biphasic system (essential for extraction). |

| Water (pH > 8) | Soluble | >100 mg/mL | Soluble as the carboxylate salt ( |

Mechanism of Action[2]

-

In DCM/DMF: The solvent disrupts the intermolecular H-bonds of the carboxylic acid dimers, fully solvating the lipophilic Boc and Ethyl groups.

-

In Hexanes: The cohesive energy density of the solvent is too low to overcome the crystal lattice energy of the amino acid's polar core (carbamate/acid), leading to precipitation.

Experimental Protocols

Protocol A: Dissolution for Solid Phase Peptide Synthesis (SPPS)

Objective: Prepare a 0.2 M solution for coupling to resin.[1]

-

Calculate: Weigh the required amount of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid (MW ≈ 247.3 g/mol ).

-

Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

-

Why? DCM is excellent for solubility but can cause aggregation in longer peptides. DMF prevents aggregation.

-

-

Action: Add the solvent to the powder. Vortex for 30 seconds.

-

Observation: The solution should be clear and colorless. If haze persists, sonicate for 1 minute.

-

-

Activation: Add the coupling reagent (e.g., HATU or DIC) directly to this solution immediately before adding to the resin.

Protocol B: Purification via Anti-Solvent Precipitation

Objective: Purify the crude material removing non-polar impurities.[1]

-

Dissolution: Dissolve crude Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid in a minimum volume of Ethyl Acetate (approx. 5 mL per gram).

-

Note: Warm gently to 35°C if necessary to ensure complete dissolution.

-

-

Precipitation: While stirring rapidly, add Hexane (or Petroleum Ether) dropwise.

-

Ratio: Target a final ratio of 1:3 (EtOAc:Hexane).

-

-

Crystallization: Cloudiness (turbidity) will appear. Stop addition and cool the flask on ice for 30 minutes.

-

Collection: Filter the white precipitate via a sintered glass funnel. Wash with cold Hexane.

Protocol C: Liquid-Liquid Extraction (Workup)

Objective: Isolate the compound from aqueous reaction buffers.

-

Acidification: Adjust the aqueous reaction mixture to pH 2–3 using 1M

or 10% Citric Acid.-

Critical: Do NOT use strong mineral acids (HCl) at high concentrations for extended periods, as the Boc group is acid-labile.

-

-

Extraction: Add Ethyl Acetate (1:1 volume ratio). Shake and separate phases.

-

Wash: Wash the organic layer with Brine (saturated NaCl) to remove trapped water.

-

Drying: Dry over Anhydrous

, filter, and concentrate in vacuo.

Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the standard purification workflow.

Diagram 1: Solvent Selection Decision Tree

Figure 1: Decision tree for selecting the appropriate solvent based on the experimental phase.

Diagram 2: Purification & Isolation Workflow

Figure 2: Step-by-step workflow for isolating the target compound from a crude reaction mixture.

References

-

PubChem. Compound Summary: (2S,3S)-2-amino-3-methoxybutanoic acid (Analog).[1][2] National Library of Medicine. Retrieved from [Link]1]

-

Mitin, Y. V. (1996).[3] An effective organic solvent system for the dissolution of amino acids.[3][4] International Journal of Peptide and Protein Research, 48(4), 374-376.[3] (Discusses DMF/DCM solubility trends).

Stability of the ethoxy side chain in Boc-amino acid derivatives

An In-depth Technical Guide to the Stability of Ether-Based Side Chains in Boc-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of Side-Chain Protection in Boc-SPPS

The tert-butyloxycarbonyl (Boc) protecting group strategy remains a foundational and powerful methodology in solid-phase peptide synthesis (SPPS), particularly for complex or lengthy sequences.[1][2] The success of Boc chemistry hinges on a "quasi-orthogonal" protection scheme. In this approach, the temporary Nα-Boc group is selectively removed at each synthesis cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups remain intact. These side-chain protectors are designed to be stable to repeated TFA exposure but are cleaved during the final, more aggressive acidolytic step, which simultaneously releases the completed peptide from the solid support.[3][4]

The most common side-chain protecting groups for hydroxyl-containing amino acids like Serine and Threonine in Boc-SPPS are benzyl (Bzl) ethers.[3][5] While a simple ethoxy group is not a standard side-chain protection for commercially available Boc-amino acids, understanding its chemical stability within the context of SPPS is a valuable exercise for researchers designing novel, non-canonical amino acid derivatives. This guide provides a detailed analysis of the expected stability of an ethoxy side chain, grounded in the fundamental principles of ether chemistry and the practical realities of the Boc/Bzl workflow.

The Chemical Basis of Ether Stability in Acidic Environments

The cleavage of ethers in acidic media is a classic acid-catalyzed nucleophilic substitution reaction.[6][7] The reaction is initiated by the protonation of the ether oxygen, which converts the poor leaving group (alkoxide, RO⁻) into a much better one (alcohol, ROH). The subsequent cleavage of the C-O bond can proceed through either an Sₙ1 or Sₙ2 mechanism, dictated by the structure of the alkyl groups.[1][8]

-

Sₙ1 Mechanism: Ethers with a tertiary, benzylic, or allylic group can form a stable carbocation intermediate and therefore cleave via an Sₙ1 pathway. This is relevant for the cleavage of t-butyl ethers and, to some extent, benzyl ethers.[9]

-

Sₙ2 Mechanism: Ethers with primary or secondary alkyl groups, like an ethyl group, cannot form stable carbocations. Their cleavage proceeds via an Sₙ2 mechanism, where a nucleophile (such as a halide ion from HBr or HI) attacks the less sterically hindered carbon atom.[2][10]

This mechanistic difference is crucial for understanding the differential stability of various ether-based protecting groups under the conditions used in peptide synthesis.

Caption: General mechanism of acid-catalyzed ether cleavage via Sₙ1 and Sₙ2 pathways.

Predicted Stability of an Ethoxy Side Chain in the Boc-SPPS Workflow

To assess the viability of an ethoxy-protected amino acid in Boc-SPPS, we must analyze its stability at the two key acidic stages: iterative Nα-Boc deprotection and final peptide cleavage.

Stability During Nα-Boc Deprotection

The removal of the Nα-Boc group is typically achieved with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 15-30 minutes per cycle.[4] Simple alkyl ethers, such as an ethoxy group, are generally very stable under these conditions. TFA is a strong acid but its conjugate base, trifluoroacetate, is a poor nucleophile.[11] Therefore, the Sₙ2 cleavage of a primary ether like an ethoxy group, which requires a potent nucleophile (e.g., Br⁻ or I⁻), is highly unlikely to occur.[1][10]

In contrast, the Boc group is specifically designed to be labile under these conditions, cleaving via an Sₙ1 mechanism that generates a stable tert-butyl cation.[11] The stability of an ethoxy group to TFA would be significantly greater than that of a tert-butyl ether, which would be cleaved rapidly, and also greater than that of a standard O-benzyl group on tyrosine, which can show some lability with repeated TFA treatments.[12]

Stability During Final Cleavage and Deprotection

The final step in Boc-SPPS involves treating the peptide-resin with a very strong acid to cleave all side-chain protecting groups and release the peptide from the support. The most common reagent for this is anhydrous hydrogen fluoride (HF).[13][14] Other strong acids like trifluoromethanesulfonic acid (TFMSA) are also used.[3]

These harsh conditions are designed to cleave robust protecting groups, including the benzyl ethers used for Ser, Thr, and Tyr.[13] Cleavage of simple alkyl ethers requires forcing conditions, typically strong hydrohalic acids (HBr or HI) at high temperatures.[7] While HF is an extremely strong acid (H₀ ≈ -11), the fluoride ion is a poor nucleophile in protic media. The cleavage mechanism in HF relies on an Sₙ1 pathway, generating carbocations that are subsequently trapped by scavengers like anisole or p-cresol.[13]

An ethoxy group, being a primary ether, would be resistant to cleavage via an Sₙ1 mechanism. Its cleavage would likely require a concerted Sₙ2-type process, which is not the primary mechanism of HF deprotection. Therefore, an ethoxy side chain is predicted to be highly stable to standard HF cleavage conditions (e.g., HF/anisole, 0°C, 1 hour). It would be significantly more stable than a benzyl ether, which is readily cleaved under these conditions. Removal of an ethoxy group would likely require more extreme measures, such as treatment with HBr in acetic acid or BBr₃ in DCM, which are not standard final cleavage cocktails in SPPS and could damage the peptide.

Orthogonality Assessment

Based on this analysis, an ethoxy side chain demonstrates "quasi-orthogonality" with the Nα-Boc group. It is stable to the moderate acid (TFA) used for Boc removal but would require conditions even harsher than standard HF cleavage for its own removal. This makes it too stable for practical use as a side-chain protecting group in a typical Boc/Bzl strategy where simultaneous final deprotection is desired.

| Protecting Group | Structure | Cleavage Mechanism | Stability in 50% TFA/DCM | Stability in Anhydrous HF |

| Boc (Nα) | -C(O)O-C(CH₃)₃ | Sₙ1 | Labile | Labile |

| Benzyl Ether | -O-CH₂-Ph | Sₙ1-like | Generally Stable | Labile |

| t-Butyl Ether | -O-C(CH₃)₃ | Sₙ1 | Labile | Labile |

| Ethoxy Side Chain | -O-CH₂CH₃ | Sₙ2 | Highly Stable | Highly Stable |

Experimental Protocols for Stability Validation

For any novel protected amino acid, empirical validation is essential. The following protocols provide a framework for assessing the stability of an ethoxy side chain.

Protocol 1: TFA Stability Assessment

Objective: To determine the stability of a Boc-AA(OEt)-OH derivative to prolonged treatment with TFA.

-

Preparation: Dissolve 5-10 mg of the Boc-AA(OEt)-OH derivative in 1 mL of a standard deprotection solution (e.g., 50% TFA in DCM).

-

Incubation: Stir the solution at room temperature. Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, and 24 hours).

-

Quenching & Analysis: For each aliquot, immediately evaporate the TFA/DCM under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., 50% Acetonitrile/Water).

-

LC-MS Analysis: Analyze each sample by LC-MS to quantify the percentage of remaining starting material versus any degradation or deprotected products. A stable compound will show >99% starting material remaining even after 24 hours.

Caption: Workflow for assessing the stability of an ethoxy side chain to TFA.

Protocol 2: HF Cleavage Stability Test

Objective: To determine the stability of an ethoxy side chain on a resin-bound peptide to standard HF cleavage conditions.

-

Synthesis: Synthesize a short test peptide (e.g., Ac-Ala-AA(OEt)-Gly-NH-Resin) using standard Boc-SPPS protocols.

-

Preparation for Cleavage: Place approximately 50 mg of the dried peptide-resin in an HF-resistant reaction vessel (e.g., made of Kel-F) with a magnetic stir bar. Add scavengers (e.g., 100 µL of p-cresol).

-

HF Cleavage: In a dedicated HF cleavage apparatus, condense anhydrous liquid HF (approx. 1 mL) into the vessel at -78°C. Allow the mixture to warm to 0°C and stir for 1 hour.

-

Workup: Evaporate the HF under a vacuum at 0°C. Precipitate the cleaved peptide by adding cold diethyl ether.

-

Isolation & Analysis: Wash the peptide precipitate with cold ether, dry it, and dissolve it in an appropriate aqueous buffer. Analyze the crude peptide by HPLC and Mass Spectrometry to identify the cleavage products and determine if the ethoxy group remained intact.

Conclusion and Field-Proven Insights

The chemical principles governing ether stability provide a clear prediction for the behavior of an ethoxy side chain in Boc-amino acid derivatives during SPPS. Such a group would exhibit excellent stability throughout the synthesis cycles, showing high resistance to the repeated TFA treatments used for Nα-Boc removal.

However, this high stability extends to the final deprotection step. An ethoxy group, as a primary alkyl ether, is not susceptible to the Sₙ1-type cleavage mechanism mediated by anhydrous HF. Consequently, it would not be removed under standard final cleavage conditions that are sufficient for benzyl-based protecting groups. This makes the ethoxy group unsuitable as a "permanent" side-chain protecting group in conventional Boc-SPPS where global deprotection at the final stage is desired. Its robustness could, however, be exploited in highly specialized applications where a permanent, acid-stable ether linkage is required on a specific side chain, which would persist in the final peptide product. Researchers designing such derivatives must plan for this exceptional stability and consider alternative, targeted deprotection strategies if removal is ever required.

References

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved from [Link]

-

Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(7), 1377–1381. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Baran, P. S., & Shenvi, R. A. (2007). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Journal of the American Chemical Society, 129(46), 14484–14485. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2026, February 7). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

-

Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 39-45). Humana Press. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Hyman, T., & Vogel, P. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein science : a publication of the Protein Society, 23(6), 723–731. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]

- Albericio, F., & Carpino, L. A. (Eds.). (2002). Peptide Synthesis and Applications. In Houben-Weyl Methods of Organic Chemistry, Volume E 22a. Thieme.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. longdom.org [longdom.org]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of (2S,3S)-2-Amino-3-Ethoxybutanoic Acid in Peptidomimetic Drug Design

This guide details the technical applications, synthesis, and strategic implementation of (2S,3S)-2-amino-3-ethoxybutanoic acid , also known as

A Technical Guide for Medicinal Chemists and Peptide Scientists

Executive Summary

(2S,3S)-2-amino-3-ethoxybutanoic acid represents a high-value non-canonical amino acid (nCAA) used to modulate the physicochemical and pharmacokinetic properties of therapeutic peptides. Structurally, it is the ethyl ether derivative of L-allothreonine . Its specific stereochemical configuration—(2S, 3S)—distinguishes it from the natural proteinogenic L-threonine (2S, 3R), providing a unique vector for side-chain orientation.

In drug discovery, this molecule serves three critical functions:

-

Proteolytic Stability: The ether linkage eliminates the nucleophilic hydroxyl group and sterically shields the peptide backbone from enzymatic hydrolysis.

-

Hydrophobic Tuning: Replacing the polar hydroxyl (–OH) with an ethoxy (–OEt) group significantly increases lipophilicity (

), enhancing membrane permeability without introducing the bulk of an aromatic group. -

Conformational Control: The inversion of stereochemistry at the

-carbon (relative to L-Thr) alters the preferred

Chemical Profile & Stereochemistry

Structural Analysis

Unlike L-threonine, which possesses a syn relationship between the amino and hydroxyl/alkoxy groups in the Fischer projection (2S, 3R), the (2S, 3S) configuration of the subject molecule places it in the allo series.

| Property | Specification |

| IUPAC Name | (2S,3S)-2-amino-3-ethoxybutanoic acid |

| Common Name | |

| Stereochemistry | L-Allo (2S, 3S) |

| Molecular Formula | |

| Molecular Weight | 147.17 g/mol |

| Side Chain | Ethoxyethyl (Ether linkage) |

| H-Bond Potential | Acceptor only (Ether oxygen); No Donor |

The "Allo" Effect

The inversion at C3 is critical. In a peptide backbone, the side chain of L-threonine (2S, 3R) typically adopts a

Synthesis & Sourcing Strategies

Synthesizing (2S,3S)-2-amino-3-ethoxybutanoic acid requires overcoming the natural (2S, 3R) stereochemistry of abundant L-threonine. The most robust route involves an oxazoline-mediated inversion .

Synthesis Workflow (Graphviz)

Caption: Synthesis of O-Ethyl-L-Allothreonine via oxazoline inversion to achieve (2S,3S) configuration.

Detailed Protocol: The Oxazoline Inversion

Note: This protocol converts L-Thr (2S,3R) to L-Allo-Thr (2S,3S) prior to alkylation.

-

Cyclization: Treat

-Benzoyl-L-threonine methyl ester with thionyl chloride (-

Mechanism:[3] The hydroxyl group attacks the activated amide carbonyl. This

attack at C3 causes an inversion of configuration , yielding the cis-oxazoline (relative to the ring protons).

-

-

Hydrolysis: Acid hydrolysis opens the ring. Since the C2 center retains configuration (S) and C3 was inverted during ring closure, the product is L-Allothreonine (2S, 3S) .

-

Alkylation:

-

Protect the amine (Boc) and carboxyl (Methyl ester).

-

Perform

-alkylation using Ethyl Iodide (

-

Applications in Drug Discovery[6][7][8][9]

Peptidomimetic Stability

The substitution of the hydroxyl proton with an ethyl group removes the H-bond donor capability, preventing the side chain from participating in intramolecular H-bonds that might stabilize a protease-susceptible conformation. Furthermore, the ether linkage is metabolically stable, unlike ester-based prodrugs.

Hydrophobic Scanning (SAR)

In Structure-Activity Relationship (SAR) studies, this molecule bridges the gap between:

-

L-Alanine: Small, hydrophobic.

-

L-Threonine: Polar, H-bond donor/acceptor.

-

O-Methyl-Threonine: Slightly lipophilic.

-

O-Ethyl-Allothreonine: Moderately lipophilic, distinct steric vector.

-

O-Benzyl-Threonine: Bulky, aromatic.

Application: Use (2S,3S)-2-amino-3-ethoxybutanoic acid to probe hydrophobic pockets that are too small for a benzyl group but require more occupancy than a methyl group.

Case Study: Optimization of Cyclic Peptides

Scenario: A cyclic peptide hit targeting a protein-protein interaction (PPI) suffers from poor membrane permeability. Intervention: Replace a solvent-exposed Serine or Threonine with (2S,3S)-2-amino-3-ethoxybutanoic acid.

-

Result: The ethyl group masks the polar core, increasing the peptide's global lipophilicity. The (2S,3S) stereochemistry may induce a "kink" in the backbone, potentially shielding polar backbone amides (N-H) from solvent, further improving permeability (the "chameleonic" effect).

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Incorporation

The Fmoc-protected derivative, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid , is compatible with standard Fmoc/tBu SPPS protocols.

Coupling Protocol:

-

Resin Swelling: Swell resin in DMF for 20 min.

-

Activation: Use HATU (1.1 eq) and HOAt (1.1 eq) with DIEA (2.0 eq) in DMF.

-

Rationale: The

-branching and the ethoxy group create steric hindrance. HATU/HOAt is superior to HBTU for sterically demanding couplings.

-

-

Coupling Time: Extend coupling time to 2–4 hours or use double coupling.

-

Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. Note: Steric bulk may yield false negatives; LC-MS cleavage of a resin sample is the gold standard check.

Decision Matrix for nCAA Selection

Caption: Decision matrix for selecting (2S,3S)-O-Et-Thr during peptide optimization.

References

-

Stereoselective Synthesis of Allo-Threonine

-

Oxazoline Inversion Mechanism

- Title: Improved synthesis of D-allothreonine derivatives

- Source: ResearchG

-

URL:[Link]

-

Applications in Antioxidant Peptides (LX519290)

-

General Utility of nCAAs in Drug Design

Sources

- 1. Allothreonine - Wikipedia [en.wikipedia.org]

- 2. Allothreonine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Effect of Novel Compound LX519290, a Derivative of l-allo Threonine, on Antioxidant Potential in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Boc-L-Threonine and its O-Ethyl Analog, Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide synthesis and medicinal chemistry, the strategic modification of amino acid side chains is a cornerstone of rational drug design. This guide provides a detailed comparative analysis of two critical building blocks: the proteinogenic N-α-Boc-protected L-Threonine and its synthetic, non-natural analog, Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid. The core structural difference—the substitution of a native β-hydroxyl group with a chemically robust ethoxy moiety—imparts significant and divergent physicochemical properties, synthetic handling considerations, and biological implications. This document will elucidate these differences, offering field-proven insights into the causality behind experimental choices when utilizing these reagents. We will explore structural and physicochemical properties, synthetic pathways and handling protocols, and the profound impact of this hydroxyl-to-ethoxy substitution on peptide and drug development applications.

Fundamental Structural & Physicochemical Comparison

The foundation of understanding the functional differences between these two molecules lies in their structure. While both share the same (2S)-amino acid backbone and the acid-labile tert-butoxycarbonyl (Boc) protecting group for the α-amine, the distinction at the β-carbon (C3) is paramount.[1][2][3]

Structural Elucidation: A Side-by-Side View

Boc-L-Threonine possesses a secondary hydroxyl (-OH) group, which is polar and capable of acting as both a hydrogen bond donor and acceptor.[4][][6] This group is also a site for potential post-translational modifications such as phosphorylation and glycosylation in native peptides.[7] In contrast, Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid features an ethoxy (-OCH₂CH₃) group. This ether linkage removes the hydrogen bond donating capability, reduces polarity, and increases lipophilicity. The "(2S,3S)" stereochemistry, corresponding to L-allothreonine, is specified for the analog, highlighting a common synthetic pathway, though the principles discussed apply regardless of the C3 stereochemistry.

Caption: Chemical structures of Boc-L-Threonine and its O-ethyl analog.

Comparative Physicochemical Properties

The structural modification from a hydroxyl to an ethoxy group directly translates to distinct physicochemical properties. These differences are critical for predicting solubility, membrane permeability, and metabolic stability in drug development.

| Property | Boc-L-Threonine | Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid | Rationale for Difference |

| Molecular Formula | C₉H₁₇NO₅[1][8] | C₁₁H₂₁NO₅ | Addition of a C₂H₄ unit. |

| Molecular Weight | 219.23 g/mol [2][9][10] | 247.29 g/mol | Increased mass from the ethyl group. |

| Side Chain H-Bonding | Donor & Acceptor[4][6] | Acceptor Only | The ether oxygen can accept a hydrogen bond, but the absence of an -OH proton prevents donation.[11] |

| Polarity / Lipophilicity | Polar, Hydrophilic[] | Less Polar, More Lipophilic | Replacement of a polar -OH group with a nonpolar ethyl group increases the hydrocarbon character. |

| Chemical Reactivity | Hydroxyl group is nucleophilic and can be acylated or oxidized. | Ether linkage is chemically robust and generally inert to peptide synthesis conditions. | The C-O-C bond of the ether is significantly less reactive than the C-O-H bond of the alcohol. |

Synthesis and Handling in Peptide Chemistry

The choice between these two building blocks has profound implications for the synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Starting Materials

-

Boc-L-Threonine : This reagent is commercially available and is typically synthesized in a straightforward, high-yield reaction. L-Threonine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate or triethylamine in an aqueous/organic solvent mixture) to protect the α-amino group.[12][13]

-

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid : This is a custom, non-natural amino acid derivative. Its synthesis requires a multi-step process, typically starting from a protected threonine or allothreonine derivative. A common strategy involves the O-alkylation of the hydroxyl group using an ethylating agent (e.g., ethyl iodide or ethyl triflate) in the presence of a strong base (e.g., sodium hydride) that can deprotonate the alcohol. The choice of protecting groups for the amine and carboxylic acid is critical to prevent side reactions during this step.

Implications for Solid-Phase Peptide Synthesis (SPPS)